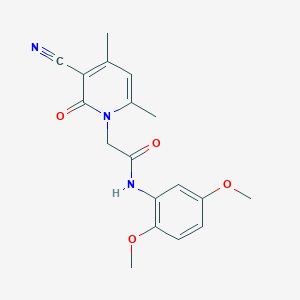

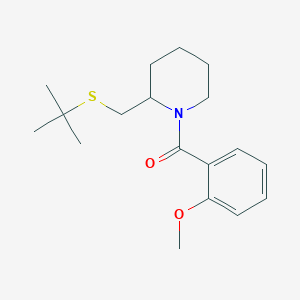

![molecular formula C17H21NO3 B2784019 (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351664-29-3](/img/structure/B2784019.png)

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a chemical compound with potential applications in scientific research. This compound is a spiroketone derivative, which means that it contains a spirocyclic core structure with a ketone functional group. The spirocyclic core structure is composed of a bicyclic system that contains a nitrogen atom and an oxygen atom. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one will be discussed in

Applications De Recherche Scientifique

Polymer Stabilization

The application of spiro compounds as stabilizers in polymers has been well-documented. For instance, substances like 3,9-bis[2-(3-(3-tert-butyl-4-hydroxy-5-methylphenyl)propionyloxy)-1,1-dimethylethyl]-2,4,8,10-tetraoxaspiro[5.5]undecane have been evaluated for use in food contact materials, specifically as stabilizers in polyolefins. The European Food Safety Authority (EFSA) concluded that the use of such compounds is not of safety concern for consumers under specified migration limits, highlighting their significance in the safety and durability of food packaging materials (Flavourings, 2012).

Synthesis of Spirocyclic Derivatives

Research has been conducted on the synthesis of spirocyclic derivatives, including those related to the compound . For example, the Prins cascade cyclization process has been developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. This novel method couples aldehydes with specific sulfonamides to produce spiromorpholinotetrahydropyran derivatives, showcasing the versatility of spirocyclic compounds in chemical synthesis and the development of new materials or pharmaceuticals (B. Reddy et al., 2014).

Agonists for Receptors

Compounds featuring 1-oxa-9-azaspiro[5.5]undecane structures have been explored as agonists for receptors such as FFA1 (GPR40), which are significant for their roles in metabolic diseases. A study by Krasavin et al. (2016) designed and synthesized a series of such compounds, aiming to find more polar FFA1 agonists that could potentially avoid liver toxicity. This research demonstrates the application of spirocyclic derivatives in developing new treatments for diseases like type II diabetes mellitus (M. Krasavin et al., 2016).

Chemical Synthesis and Catalysis

Spirocyclic compounds are also pivotal in chemical synthesis and catalysis. The electrocatalytic oxidation of alcohols using chiral nitroxyl radicals as catalysts has been studied, with spirocyclic compounds being key substrates. This research opens doors to selective oxidation processes that are valuable in the synthesis of complex molecules and materials (Yoshitomo Kashiwagi et al., 1999).

Propriétés

IUPAC Name |

(E)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)-3-phenylprop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO3/c19-16(8-7-15-5-2-1-3-6-15)18-11-9-17(10-12-18)20-13-4-14-21-17/h1-3,5-8H,4,9-14H2/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKAOOTYQDUXAC-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-phenyl-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2783941.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]thiophene-2-carboxamide](/img/structure/B2783943.png)

![(2E)-3-[5-(1,3-benzothiazol-2-yl)furan-2-yl]-1-[5-(4-fluorophenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B2783948.png)

![4,7,8-Trimethyl-2-(2-oxopropyl)-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2783949.png)

![N-[5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2783954.png)

![2-(benzylthio)-N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)acetamide](/img/structure/B2783956.png)

![2-[4-(Aminomethyl)phenyl]sulfanylethanol;hydrochloride](/img/structure/B2783957.png)

![Methyl 2,3,3-trimethylpyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2783958.png)